molecular formula C20H21N5O2S B11241454 2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B11241454
M. Wt: 395.5 g/mol
InChI Key: DAOSXKJUJSVTQJ-UHFFFAOYSA-N
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Description

2-(FURAN-2-YL)-5-[(4-METHYLPIPERAZIN-1-YL)(PHENYL)METHYL]-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is a complex organic compound that features a unique combination of furan, piperazine, phenyl, triazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(FURAN-2-YL)-5-[(4-METHYLPIPERAZIN-1-YL)(PHENYL)METHYL]-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL typically involves multi-step organic reactions. The process begins with the preparation of the furan and piperazine intermediates, followed by their coupling with phenyl and triazole-thiazole frameworks under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(FURAN-2-YL)-5-[(4-METHYLPIPERAZIN-1-YL)(PHENYL)METHYL]-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(FURAN-2-YL)-5-[(4-METHYLPIPERAZIN-1-YL)(PHENYL)METHYL]-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(FURAN-2-YL)-5-[(4-METHYLPIPERAZIN-1-YL)(PHENYL)METHYL]-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYL-2-PHENYL-1-PIPERAZINYL)-3-PYRIDINEMETHANOL
  • PINACOL BORONIC ESTERS

Uniqueness

2-(FURAN-2-YL)-5-[(4-METHYLPIPERAZIN-1-YL)(PHENYL)METHYL]-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

InChI

InChI=1S/C20H21N5O2S/c1-23-9-11-24(12-10-23)16(14-6-3-2-4-7-14)17-19(26)25-20(28-17)21-18(22-25)15-8-5-13-27-15/h2-8,13,16,26H,9-12H2,1H3

InChI Key

DAOSXKJUJSVTQJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O

Origin of Product

United States

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